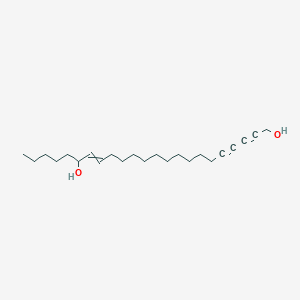
Tricos-16-ene-2,4-diyne-1,18-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
トリコサ-16-エン-2,4-ジイン-1,18-ジオール: は、分子式がC23H38O2である化学化合物です。これは、二重結合と2つの三重結合を含む複数の結合に加えて、2つのヒドロキシル基を持つ長い炭化水素鎖の存在によって特徴付けられます。
準備方法
合成経路と反応条件
トリコサ-16-エン-2,4-ジイン-1,18-ジオールの合成には、通常、複数段階の有機反応が含まれます。一般的なアプローチの1つは、アルキン前駆体のカップリングに続いて、選択的な水素化と水酸化を行うことです。反応条件は、多くの場合、カップリング反応を促進するためにパラジウムや銅などの触媒の使用を必要とします。水酸化段階には、四酸化オスミウムや過マンガン酸カリウムなどの酸化剤を使用することがあります。
工業生産方法
トリコサ-16-エン-2,4-ジイン-1,18-ジオールの工業生産には、同様の合成経路が採用されますが、より大規模な規模で行われます。このプロセスは、収率と純度を最適化するために、多くの場合、連続フロー反応器やクロマトグラフィーや結晶化などの高度な精製技術を使用します。
化学反応の分析
反応の種類
トリコサ-16-エン-2,4-ジイン-1,18-ジオールは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシル基は酸化されてケトンまたはカルボン酸を形成できます。
還元: 三重結合は、水素化によって二重結合または単結合に還元できます。
置換: ヒドロキシル基は、求核置換反応によって他の官能基に置換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: パラジウムまたは白金触媒の存在下での水素ガス(H2)は、多くの場合、水素化に使用されます。
置換: 塩化チオニル(SOCl2)または三臭化リン(PBr3)などの試薬は、ヒドロキシル基をハロゲン化物に変換するために使用できます。
生成される主な生成物
酸化: ケトン、カルボン酸。
還元: アルケン、アルカン。
置換: ハロゲン化物、エーテル。
科学研究への応用
トリコサ-16-エン-2,4-ジイン-1,18-ジオールは、科学研究において幅広い用途を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性について研究されています。
医学: 潜在的な治療効果と医薬品開発の前駆体として調査されています。
産業: ユニークな特性を持つ特殊化学薬品や材料の製造に使用されています。
科学的研究の応用
Tricos-16-ene-2,4-diyne-1,18-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
トリコサ-16-エン-2,4-ジイン-1,18-ジオールの作用機序には、特定の分子標的との相互作用が含まれます。ヒドロキシル基は生物学的分子と水素結合を形成でき、炭化水素鎖の複数の結合はさまざまな化学反応に関与できます。これらの相互作用は、細胞プロセスや経路に影響を与え、化合物の観察された効果をもたらす可能性があります。
類似化合物との比較
類似化合物
- ヘキサデカ-2,4-ジイン-1,16-ジオール
- オクタデカ-2,4-ジイン-1,18-ジオール
- エイコサ-2,4-ジイン-1,20-ジオール
独自性
トリコサ-16-エン-2,4-ジイン-1,18-ジオールは、その特定の鎖長と二重結合と三重結合の両方があるために独特です。これにより、独特の化学的および物理的特性が与えられます。類似の化合物と比較して、異なる反応性と生物活性を示す可能性があり、さまざまな用途にとって貴重な化合物となっています。
特性
CAS番号 |
183899-25-4 |
|---|---|
分子式 |
C23H38O2 |
分子量 |
346.5 g/mol |
IUPAC名 |
tricos-16-en-2,4-diyne-1,18-diol |
InChI |
InChI=1S/C23H38O2/c1-2-3-17-20-23(25)21-18-15-13-11-9-7-5-4-6-8-10-12-14-16-19-22-24/h18,21,23-25H,2-11,13,15,17,20,22H2,1H3 |
InChIキー |
AHAVQGWVJACJDF-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(C=CCCCCCCCCCCC#CC#CCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


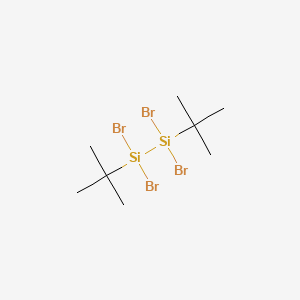
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-decyl-, methyl ester](/img/structure/B12555968.png)
![2,3-Bis[(2,6-dichlorophenyl)methylidene]bicyclo[2.2.1]heptane](/img/structure/B12555977.png)
![2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-(phenylsulfonyl)-](/img/structure/B12555989.png)
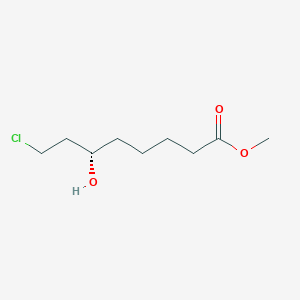
![2,5-Bis[(nonyloxy)carbonyl]benzene-1,4-dicarboxylate](/img/structure/B12556004.png)
![1H-Pyrrole, 3-(4,4-dimethoxy-1-oxobutyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12556005.png)

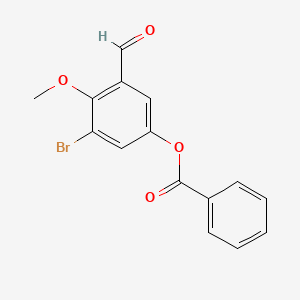
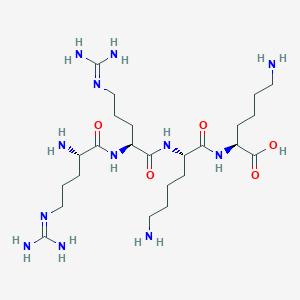
![2,6-Dichloro-N-[2-(3-methoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B12556029.png)
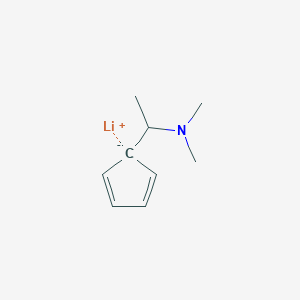

![[3-(Benzyloxy)but-1-en-1-yl]benzene](/img/structure/B12556044.png)
